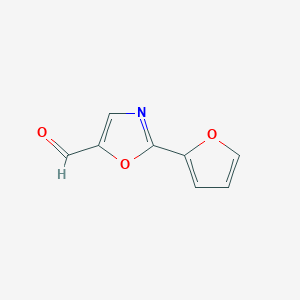

2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde

Description

Overview of Oxazole (B20620) and Furan (B31954) Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their ring(s), are of paramount importance in organic chemistry. derpharmachemica.com Among these, five-membered aromatic heterocycles are particularly significant.

Furan is a five-membered aromatic ring containing one oxygen atom. ijabbr.com First isolated in 1832, the furan nucleus is a common structural motif in a vast number of natural products and pharmacologically active compounds. derpharmachemica.com Its electron-rich nature makes it highly reactive towards electrophilic substitution, and the oxygen heteroatom can participate in hydrogen bonding, influencing the molecule's solubility and interactions with biological targets. utripoli.edu.ly The furan ring is considered a valuable scaffold in drug design, often acting as a bioisostere for a phenyl ring, which can lead to improved metabolic stability and bioavailability. orientjchem.org

Oxazole , another five-membered heterocycle, contains both an oxygen and a nitrogen atom in a 1,3-arrangement. derpharmachemica.com This structure imparts a unique combination of chemical properties, intermediate between those of furan and pyridine (B92270). rsc.org Oxazoles are weakly basic and exhibit a distinct aromatic character. derpharmachemica.com The oxazole ring is a key component in numerous natural products with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. derpharmachemica.com The substitution pattern on the oxazole ring, particularly at the C2, C4, and C5 positions, plays a crucial role in determining its biological function. derpharmachemica.com

| Heterocycle | Structure | Key Features |

| Furan | A five-membered aromatic ring with one oxygen atom. | Electron-rich, susceptible to electrophilic substitution, acts as a bioisostere for phenyl rings. utripoli.edu.lyorientjchem.org |

| Oxazole | A five-membered aromatic ring with one oxygen and one nitrogen atom at positions 1 and 3. | Weakly basic, aromatic, versatile scaffold for biological activity. derpharmachemica.comderpharmachemica.comrsc.org |

Significance of Furan-Substituted Oxazoles in Contemporary Chemical Research

The combination of furan and oxazole rings into a single molecular entity, creating furan-substituted oxazoles, is a promising strategy in the development of novel functional molecules. This molecular hybridization can lead to compounds with unique electronic, photophysical, and biological properties that are distinct from those of the individual heterocycles.

In medicinal chemistry, the furan-oxazole scaffold has been explored for the development of new therapeutic agents. The furan moiety can modulate the pharmacokinetic properties of the molecule, while the oxazole ring can serve as a key interaction point with biological targets. For instance, various derivatives of furan-substituted oxazoles have been synthesized and investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. utripoli.edu.ly A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives, for example, were synthesized and evaluated for their antidepressant and antianxiety properties. utripoli.edu.ly

Problem Statement and Research Focus on 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde

Despite the recognized potential of the furan-oxazole scaffold, a thorough review of the scientific literature reveals a notable gap in the specific investigation of This compound . While numerous studies have focused on various derivatives of furan and oxazole, and even some furan-oxazole conjugates, this particular compound with a carbaldehyde (aldehyde) group at the 5-position of the oxazole ring remains largely uncharacterized.

The presence of the aldehyde functional group is of particular significance. Aldehydes are versatile synthetic intermediates, capable of undergoing a wide array of chemical transformations. This would allow this compound to serve as a key building block for the synthesis of a larger library of more complex molecules with potentially enhanced biological activities or material properties.

Therefore, the central research focus is to address this knowledge gap by providing a comprehensive overview of the existing, albeit limited, information and to highlight the need for further investigation into the synthesis, characterization, and potential applications of this compound. The detailed study of this compound could unlock new avenues in the development of novel pharmaceuticals and functional organic materials. The following table lists some of the known furan-oxazole derivatives that have been subjects of scientific research, underscoring the interest in this class of compounds.

| Compound Name | Application/Significance |

| 3-(Furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives | Investigated for antidepressant and antianxiety activities. utripoli.edu.ly |

| 2-(Furan-2-yl)-4-phenoxyquinolines | Studied for anti-inflammatory properties. |

| 8-(Furan-2-yl)-3-substituted thiazolo[5,4-e] derpharmachemica.comderpharmachemica.comresearchgate.nettriazolo[1,5-c]pyrimidine-2(3H)-thione derivatives | Investigated as potential adenosine (B11128) A2A receptor antagonists. |

| 1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine derivatives | Synthesized and evaluated for pharmacological activity. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLMYBQCTLALPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544992 | |

| Record name | 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106833-76-5 | |

| Record name | 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Furan 2 Yl 1,3 Oxazole 5 Carbaldehyde

Reactivity Profile of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an electron-deficient aromatic system, a characteristic that significantly influences its chemical behavior. Its reactivity is shaped by the presence of two heteroatoms, oxygen at position 1 and nitrogen at position 3, which dictate the sites of electrophilic and nucleophilic attack, as well as its participation in cycloaddition reactions.

| Position | Relative Reactivity | Influence of Substituent in Target Molecule |

|---|---|---|

| C5 | Most reactive | Blocked by a deactivating carbaldehyde group. |

| C4 | Moderately reactive | Deactivated by the overall electron-deficient nature of the ring system. |

| C2 | Least reactive | Blocked by the furan (B31954) substituent. |

Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a suitable leaving group is present on the ring. tandfonline.comthepharmajournal.comderpharmachemica.com The general order of reactivity for a halogen leaving group is C2 > C4 > C5. tandfonline.comderpharmachemica.com In the case of 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde, there are no leaving groups attached to the oxazole ring, making direct nucleophilic aromatic substitution unlikely. It is more probable that a strong nucleophile would attack the electrophilic carbon of the aldehyde group or induce a ring-opening reaction rather than substitution on the ring itself. pharmaguideline.com

Cycloaddition Reactions, including Diels-Alder Processes

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comwikipedia.org This reactivity provides a valuable synthetic route to highly substituted pyridine (B92270) and furan derivatives. researchgate.net The reaction involves the oxazole reacting with a dienophile, such as an alkene or alkyne, to form a bicyclic intermediate which is often unstable. wikipedia.org This intermediate can then undergo a retro-Diels-Alder reaction or rearrangement, typically involving the loss of a small molecule, to yield the final aromatic product. The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring and can be facilitated by the use of Brønsted or Lewis acids, which activate the oxazole by coordinating to the nitrogen atom. pharmaguideline.comnih.gov For this compound, the electron-withdrawing nature of the substituents would likely decrease its reactivity as a diene in normal electron demand Diels-Alder reactions.

Electrochemical Reduction Mechanisms

Specific electrochemical reduction data for this compound is not extensively documented. However, the reduction mechanism can be inferred by considering the reducible functional groups within the molecule. The primary sites for reduction would be the carbaldehyde group and potentially the furan ring. The electrochemical reduction of aromatic aldehydes can proceed via different pathways depending on the conditions, such as pH and electrode material. Generally, it can involve a one-electron reduction to a radical anion, which can then dimerize or be further reduced to an alcohol. Alternatively, a two-electron, two-proton process can directly yield the corresponding alcohol (in this case, (2-(furan-2-yl)-1,3-oxazol-5-yl)methanol). There is also a possibility for the electrochemical reduction of the oxazole ring itself, though this is less common. tandfonline.com

Ring Opening Reactions and Stability Considerations

1,3-oxazoles are generally thermally stable aromatic compounds. tandfonline.com However, the ring can be opened under specific chemical conditions. Deprotonation at the C2 position, which is the most acidic proton on the oxazole ring, can lead to the formation of an unstable 2-lithio-oxazole that exists in equilibrium with an open-chain isocyanide. pharmaguideline.comwikipedia.orgcutm.ac.in Nucleophilic attack, particularly at the C2 position, can also lead to cleavage of the oxazole ring, sometimes resulting in rearrangement to other heterocyclic systems, such as imidazoles. pharmaguideline.com Oxidative ring cleavage is also possible using strong oxidizing agents like potassium permanganate (B83412). pharmaguideline.com

Reactivity of the Furan Substituent

The furan ring can also participate as the diene component in Diels-Alder reactions. numberanalytics.com However, the aromatic character of furan makes it less reactive than many acyclic or carbocyclic dienes. rsc.orgnih.gov The presence of the electron-withdrawing 2-(1,3-oxazole-5-carbaldehyde) substituent is expected to decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, thereby reducing its reactivity in normal electron demand Diels-Alder reactions where the diene's HOMO interacts with the dienophile's LUMO. rsc.orgrsc.orgresearchgate.net Conversely, strong electron-withdrawing groups can sometimes enable the furan ring to act as a dienophile. conicet.gov.ar Furthermore, the furan ring is susceptible to ring-opening reactions under various conditions, which can be a competing pathway in its chemical transformations. numberanalytics.com

| Reaction Type | Predicted Reactivity and Regioselectivity | Influence of 2'-(1,3-oxazole-5-carbaldehyde) Substituent |

|---|---|---|

| Electrophilic Substitution | Highly favored at the C5' position. | Deactivating, reduces overall ring reactivity but directs to C5'. |

| Diels-Alder Reaction (as diene) | Possible, but less reactive than simple furans. | Electron-withdrawing nature decreases reactivity in normal electron demand reactions. |

| Ring Opening | A potential reaction pathway under certain conditions. | Substituent may influence stability and susceptibility to ring cleavage. |

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is a π-rich heterocycle, making it significantly more susceptible to electrophilic aromatic substitution than benzene (B151609). numberanalytics.comchemicalbook.com The oxygen atom in the ring donates electron density, activating the carbon positions for attack by electrophiles. numberanalytics.compearson.com Due to the superior resonance stabilization of the resulting carbocation intermediate, electrophilic attack preferentially occurs at the α-positions (C2 and C5). chemicalbook.compearson.comquora.comucalgary.ca

In the case of this compound, the furan ring is already substituted at the C2 position. The 2-(1,3-oxazol-5-carbaldehyde) group acts as an electron-withdrawing substituent, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, should a reaction proceed, this group directs incoming electrophiles to the C5 position, the other α-position. Electrophilic substitution on the furan ring generally requires mild conditions to avoid acid-catalyzed polymerization or ring-opening, to which furans are prone. pharmaguideline.commatanginicollege.ac.in

Common electrophilic substitution reactions applicable to this system include halogenation and nitration, using mild reagents. For example, bromination can be achieved using bromine in a less polar solvent like dioxane, and nitration is typically performed with a gentle nitrating agent such as acetyl nitrate (B79036) at low temperatures. numberanalytics.compharmaguideline.com

| Reaction | Electrophile/Reagent | Expected Product |

|---|---|---|

| Bromination | Br2 in Dioxane | 2-(5-Bromofuran-2-yl)-1,3-oxazole-5-carbaldehyde |

| Nitration | Acetyl nitrate (HNO3/Acetic Anhydride) | 2-(5-Nitrofuran-2-yl)-1,3-oxazole-5-carbaldehyde |

| Sulfonation | Pyridine-SO3 complex | 2-(5-Sulfofuran-2-yl)-1,3-oxazole-5-carbaldehyde |

| Acylation | Acetic anhydride (B1165640) / BF3·OEt2 (mild catalyst) | 2-(5-Acetylfuran-2-yl)-1,3-oxazole-5-carbaldehyde |

Nucleophilic Additions and Substitutions on the Furan Ring

The furan ring is characterized by high electron density, which makes it inherently resistant to attack by nucleophiles. quimicaorganica.org Therefore, direct nucleophilic addition or substitution on the unsubstituted carbon atoms of the furan ring is not a characteristic reaction pathway for this molecule under standard conditions. While halofurans substituted with potent electron-withdrawing groups can undergo nucleophilic substitution, the parent furan ring system in this compound is not predisposed to such reactions. pharmaguideline.com The primary sites for nucleophilic attack on the molecule are the electrophilic carbon of the carbaldehyde group and potentially the C5 position of the oxazole ring, rather than the furan ring itself.

Reactivity of the Carbaldehyde Functionality

The carbaldehyde group is the most reactive site for nucleophilic attack and is central to the synthetic utility of this compound. It undergoes a wide array of transformations typical of aromatic aldehydes.

Condensation Reactions with Nucleophiles

The aldehyde functionality readily participates in condensation reactions with various carbon- and nitrogen-based nucleophiles. A prominent example is the Knoevenagel condensation, which involves the reaction with active methylene (B1212753) compounds, catalyzed by a base such as piperidine (B6355638) or sodium carbonate, to form a new carbon-carbon double bond. nih.govsphinxsai.com This reaction is synthetically valuable for extending the carbon framework and creating conjugated systems. sphinxsai.com The aldehyde can react with compounds like malononitrile (B47326), ethyl cyanoacetate, and indan-1,3-dione to yield the corresponding arylidene derivatives. nih.govresearchgate.netuobaghdad.edu.iq Another key transformation is the Erlenmeyer-Plöchl reaction with hippuric acid to form azlactones, which are important intermediates in amino acid synthesis. researchgate.net

| Active Methylene Compound | Typical Catalyst | Product Type |

|---|---|---|

| Malononitrile | Piperidine, Na2CO3 | Ylidene-malononitrile derivative |

| Ethyl cyanoacetate | Piperidine, Na2CO3 | Ethyl ylidene-cyanoacetate derivative |

| Indan-1,3-dione | Piperidine in Ethanol | 2-(Furfurylidene)-indan-1,3-dione derivative. researchgate.netuobaghdad.edu.iq |

| Creatinine (B1669602) | Piperidine in Acetic Anhydride | Furfurylidene creatinine derivative. sphinxsai.com |

| Hippuric acid | Acetic Anhydride, Sodium Acetate (B1210297) | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one (Azlactone). researchgate.net |

Oxidation and Reduction Pathways

The aldehyde group can be readily modified through both oxidation and reduction reactions.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid. Controlled oxidation reactions can selectively target the aldehyde. However, harsh oxidizing conditions, such as ozonolysis or permanganate, may lead to the degradation and ring-opening of the furan moiety to yield a dicarboxylic acid derivative. ssrn.com

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding [2-(furan-2-yl)-1,3-oxazol-5-yl]methanol. This transformation is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid reduction or opening of the furan ring, which can occur under harsher conditions like catalytic hydrogenation. pharmaguideline.com

| Transformation | Typical Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4) | 2-(Furan-2-yl)-1,3-oxazole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | [2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol |

Reactions Leading to Imine, Oxime, and Hydrazone Derivatives

The reaction of the carbaldehyde with primary amines and related derivatives provides access to a variety of compounds containing a carbon-nitrogen double bond.

Imines (Schiff Bases): Condensation with primary amines (R-NH₂) under dehydrating conditions results in the formation of imines. jmchemsci.com

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime.

Hydrazones: The aldehyde reacts with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. scirp.orgresearchgate.net Similarly, reaction with thiosemicarbazide (B42300) produces thiosemicarbazones. rsc.org These reactions are often acid-catalyzed and are fundamental in derivatizing carbonyl compounds.

| Reagent | Product Class |

|---|---|

| Primary Amine (R-NH2) | Imine (Schiff Base) |

| Hydroxylamine (NH2OH) | Oxime |

| Hydrazine (H2N-NH2) | Hydrazone |

| Phenylhydrazine (Ph-NH-NH2) | Phenylhydrazone |

| Thiosemicarbazide (H2N-CS-NHNH2) | Thiosemicarbazone. rsc.org |

Wittig Reactions and Olefination Strategies

The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes. wikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile, attacking the aldehyde. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable phosphine (B1218219) oxide, typically triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides (e.g., where R is an alkyl group) generally lead to (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) predominantly form (E)-alkenes. organic-chemistry.org This allows for stereoselective synthesis of various olefinic derivatives from this compound.

| Wittig Reagent (Ph3P=CHR) | Ylide Type | Expected Major Alkene Product |

|---|---|---|

| Methylenetriphenylphosphorane (Ph3P=CH2) | Non-stabilized | 2-(Furan-2-yl)-5-vinyl-1,3-oxazole |

| Ethylidenetriphenylphosphorane (Ph3P=CHCH3) | Non-stabilized | (Z)-2-(Furan-2-yl)-5-(prop-1-en-1-yl)-1,3-oxazole |

| (Methoxycarbonylmethylene)triphenylphosphorane (Ph3P=CHCOOCH3) | Stabilized | (E)-Methyl 3-(2-(furan-2-yl)-1,3-oxazol-5-yl)acrylate |

Mechanistic Insights into Transformation Pathways

The chemical behavior of this compound is dictated by the intricate interplay of its constituent furan and oxazole rings, as well as the reactive aldehyde group. Understanding the mechanistic pathways of its formation and subsequent transformations is crucial for its application in synthetic chemistry.

Elucidation of Reaction Mechanisms for Oxazole Formation

While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the available literature, the formation of the core 2-(furan-2-yl)-1,3-oxazole structure can be understood through established synthetic routes for 2,5-disubstituted oxazoles. Two prominent and plausible mechanistic pathways are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis:

The Van Leusen reaction provides a direct route to 5-substituted oxazoles from aldehydes, making it a highly relevant potential pathway for the synthesis of the target molecule or its immediate precursors. nih.govorganic-chemistry.org The key reagent in this synthesis is tosylmethyl isocyanide (TosMIC). nih.gov

The proposed mechanism for the formation of a 2-substituted-5-formyloxazole derivative via the Van Leusen synthesis would proceed as follows:

Deprotonation of TosMIC: In the presence of a base, such as potassium carbonate, the acidic α-proton of TosMIC is removed to generate a resonance-stabilized carbanion.

Nucleophilic Attack: The TosMIC anion acts as a nucleophile and attacks the carbonyl carbon of an appropriate starting aldehyde, such as a protected furan-2-carboxaldehyde derivative. This results in the formation of an alkoxide intermediate.

Cyclization: The newly formed alkoxide then undergoes an intramolecular nucleophilic attack on the isocyanide carbon, leading to the formation of a five-membered oxazoline (B21484) intermediate. This is a 5-endo-dig cyclization. wikipedia.org

Elimination: The final step involves the base-mediated elimination of the tosyl group and a proton from the oxazoline ring, leading to the formation of the aromatic oxazole ring. Subsequent deprotection of the aldehyde group at the 5-position would yield the final product.

A general representation of the Van Leusen oxazole synthesis is depicted in the table below.

| Step | Reactants | Intermediate | Product |

| 1 | Tosylmethyl isocyanide (TosMIC), Base | TosMIC anion | - |

| 2 | TosMIC anion, Aldehyde (R-CHO) | Alkoxide intermediate | - |

| 3 | Alkoxide intermediate | Dihydrooxazole intermediate | - |

| 4 | Dihydrooxazole intermediate | - | 5-Substituted oxazole |

Robinson-Gabriel Synthesis:

Another classical and versatile method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com To form this compound via this route, a multi-step process would be necessary.

The mechanism involves the following key steps:

Preparation of the α-acylamino ketone: This precursor could be synthesized by reacting an α-amino ketone with furan-2-carbonyl chloride.

Cyclodehydration: The α-acylamino ketone is then treated with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide. The reaction proceeds through the protonation of the amide carbonyl, followed by intramolecular attack of the ketone carbonyl oxygen to form a hemiacetal-like intermediate. Subsequent dehydration leads to the formation of the oxazole ring.

The introduction of the carbaldehyde group at the 5-position would likely require a separate formylation step on the pre-formed 2-(furan-2-yl)-1,3-oxazole. wikipedia.org

Mechanisms of Functional Group Interconversions on the Compound

The aldehyde functional group at the 5-position of the oxazole ring is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The mechanisms of these interconversions are well-established in organic chemistry.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid. The mechanism of this transformation typically involves the formation of a hydrate (B1144303) upon treatment with an oxidizing agent in an aqueous medium, which is then further oxidized.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is commonly achieved using hydride reagents such as sodium borohydride or lithium aluminum hydride. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Reductive Amination: This transformation converts the aldehyde into an amine. The reaction proceeds through the initial formation of an imine or enamine by condensation with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. The mechanism involves the nucleophilic addition of a phosphorus ylide to the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide.

The following table summarizes the key functional group interconversions of the aldehyde group.

| Reaction | Reagents | Functional Group Transformation |

| Oxidation | KMnO4, CrO3 | Aldehyde to Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Aldehyde to Primary Alcohol |

| Reductive Amination | Amine, NaBH3CN | Aldehyde to Amine |

| Wittig Reaction | Phosphorus Ylide | Aldehyde to Alkene |

Stereochemical Considerations in Reaction Outcomes

The stereochemical outcomes of reactions involving this compound are primarily dictated by the geometry of the starting materials and the specific reaction mechanisms.

In the context of the Erlenmeyer-Plöchl reaction , which can be used to synthesize precursors to 2,5-disubstituted oxazoles, the condensation of an aldehyde with an N-acylglycine derivative can lead to the formation of (Z)- and (E)-isomers of the resulting azlactone. researchgate.net The stereoselectivity of this step is influenced by the reaction conditions, including the base and solvent used. Subsequent reactions of these isomeric azlactones can lead to products with different stereochemistry. For instance, in reactions involving furan-2-carboxaldehydes, the formation of the exocyclic double bond has been shown to predominantly yield the E-isomer. researchgate.netnih.gov

For reactions involving the aldehyde group of the title compound, such as nucleophilic additions, the stereochemical outcome depends on the facial selectivity of the attack on the carbonyl group. The planar nature of the furan and oxazole rings may lead to some degree of steric hindrance, potentially favoring attack from one face over the other, especially with bulky nucleophiles. However, without specific experimental data for this compound, any predictions on stereoselectivity remain speculative.

In reactions where a new chiral center is generated, such as in asymmetric reductions or additions, the use of chiral reagents or catalysts would be necessary to achieve high levels of stereocontrol. The inherent chirality of reactants or catalysts would direct the approach of the nucleophile to one of the two enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer over the other.

The table below outlines the potential stereochemical outcomes for key reactions.

| Reaction Type | Stereochemical Consideration | Potential Outcome |

| Erlenmeyer-Plöchl (precursor synthesis) | Formation of (Z/E)-azlactone isomers | Mixture of diastereomers in subsequent products unless the initial condensation is highly stereoselective. |

| Nucleophilic addition to aldehyde | Diastereoselectivity of attack on prochiral carbonyl | Formation of diastereomers if a new stereocenter is created in a molecule that is already chiral. |

| Asymmetric Synthesis | Enantioselectivity | Preferential formation of one enantiomer through the use of chiral reagents or catalysts. |

Advanced Derivatization and Functionalization Strategies of 2 Furan 2 Yl 1,3 Oxazole 5 Carbaldehyde

Transformations at the Carbaldehyde Group

The aldehyde functionality at the 5-position of the oxazole (B20620) ring is a key site for a wide range of chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Formation of Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid, which serves as a versatile intermediate for the synthesis of various derivatives such as esters and amides. While direct oxidation of 2-(furan-2-yl)-1,3-oxazole-5-carbaldehyde is not extensively documented, the oxidation of analogous furan-2-carboxaldehydes is a well-established transformation. For instance, 5-arylfuran-2-carboxylic acids can be synthesized via the Meerwein arylation of furan-2-carboxylic acid. researchgate.net The resulting carboxylic acids can then be converted to their corresponding acid chlorides by refluxing in thionyl chloride (SOCl₂). sci-hub.se These activated acid chlorides are reactive intermediates for the synthesis of amides and esters.

A common route to synthesize furan-2-carboxamide derivatives involves the activation of furan-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with an appropriate amine. nih.gov This methodology can be applied to the corresponding 2-(furan-2-yl)-1,3-oxazole-5-carboxylic acid to generate a variety of amide derivatives.

| Starting Material | Reagents | Product | Reference |

| 5-Substituted phenyl-2-furoic acids | SOCl₂, K₂CO₃, N-(thiazolidin-2-ylidene)cyanamide | N-(thiazolidin-2-ylidene)cyanamide coupled acid chlorides | sci-hub.se |

| Furan-2-carboxylic acid | CDI, t-butylcarbazate | tert-Butyl furan-2-carbohydrazide | nih.gov |

| Furan-2-carboxylic acid hydrazide | Carbon disulfide, sodium hydroxide | 5-Furan-2-yl derpharmachemica.comresearchgate.netnih.govoxadiazole-2-thiol | nih.gov |

Synthesis of Alcohols and Amines

Reduction of the carbaldehyde group provides access to the corresponding primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation. The resulting alcohol can be further functionalized, for example, by conversion to a chloride using thionyl chloride, which can then undergo nucleophilic substitution. sci-hub.se

Reductive amination of the carbaldehyde offers a direct route to amines. This reaction typically involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.

Chain Elongation Reactions

The carbaldehyde group is a suitable handle for various carbon-carbon bond-forming reactions to extend the carbon chain. For instance, condensation reactions with active methylene (B1212753) compounds, such as those in the Erlenmeyer-Plöchl reaction, can be employed. nih.govresearchgate.net The reaction of substituted furan-2-carboxaldehydes with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.govresearchgate.net This reaction demonstrates the potential for chain elongation and the formation of new heterocyclic systems.

Furthermore, reactions with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of secondary alcohols, which can be further manipulated.

Modifications and Substitutions on the Furan (B31954) Ring

The furan ring in this compound is susceptible to electrophilic substitution and can also participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. Furan is known to be more reactive than benzene (B151609) towards electrophilic attack. derpharmachemica.com

Arylation and Heteroarylation Reactions

Palladium-catalyzed direct arylation is a powerful tool for the C-H functionalization of heterocycles, including furans. nih.gov This method allows for the coupling of furan derivatives with aryl halides. For instance, the arylation of furan can be achieved using a palladium acetate catalyst with a suitable phosphine (B1218219) ligand. nih.gov This strategy can be applied to introduce aryl or heteroaryl groups at the C-5 position of the furan ring in this compound.

Another approach is the Meerwein arylation, which involves the reaction of a diazonium salt with the furan ring in the presence of a copper salt catalyst. researchgate.net This method has been successfully used to synthesize 5-arylfuran-2-carboxylic acids. researchgate.net

Ruthenium-catalyzed C-H arylation has also been shown to be effective for the selective C(3)-H arylation of the furan ring in 2-(furan-2-yl)benzimidazoles, where the benzimidazole (B57391) group acts as a directing group. researchgate.net A similar directing group effect could potentially be utilized for selective functionalization of the furan ring in the target molecule.

| Heterocycle | Arylating Agent | Catalyst/Ligand | Product | Reference |

| Furan | Aryl chlorides | Palladium acetate / 2-(dicyclohexylphosphino)-biphenyl | Arylated furans | nih.gov |

| Furan-2-carboxylic acid | Arenediazonium chlorides | Copper(II) chloride | 5-Arylfuran-2-carboxylic acids | researchgate.net |

| 2-(Furan-2-yl)benzimidazoles | Aryl bromides | [RuCl₂(cymene)]₂ / Pivalic acid | C(3)-arylated furan derivatives | researchgate.net |

Introduction of Electron-Donating and Electron-Withdrawing Groups

Electrophilic substitution reactions can be employed to introduce both electron-donating and electron-withdrawing groups onto the furan ring. The position of substitution is directed by the existing substituents. For this compound, the C-5 position of the furan ring is the most likely site for electrophilic attack due to the directing effect of the oxygen atom.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be used to introduce a variety of functional groups. researchgate.net For example, the formylation of furan can be achieved using the Vilsmeier-Haack reaction (DMF/POCl₃) to introduce an aldehyde group. mdpi.com While the target molecule already possesses an aldehyde, this reactivity highlights the potential for further functionalization of the furan ring.

The introduction of these groups can significantly alter the electronic properties of the molecule, which can be useful for tuning its chemical and physical properties for specific applications.

Functionalization of the Oxazole Core

The oxazole ring within this compound presents multiple sites for functionalization. Strategic modifications of this core are essential for the development of advanced derivatives.

Introduction of Amino and Other Heteroatomic Groups

The introduction of amino and other heteroatomic groups onto the oxazole core can significantly influence the molecule's chemical properties and biological activity. Direct amination of the oxazole ring, particularly at the C4 position, can be achieved through various synthetic methodologies. One common approach involves the initial halogenation of the C4 position, followed by a nucleophilic substitution with an appropriate amine source.

For instance, the C4-bromo derivative of the oxazole can react with a range of primary and secondary amines under palladium-catalyzed conditions to yield the corresponding 4-amino-oxazole derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Furthermore, other heteroatoms like sulfur and phosphorus can be introduced. Thiolation at the C4 position can be accomplished by reacting the C4-bromo derivative with a suitable thiol source, often in the presence of a base. These sulfur-containing derivatives can serve as intermediates for further functionalization.

Alkylation and Acylation Strategies

Alkylation and acylation at the C4 position of the oxazole ring are fundamental strategies for introducing carbon-based substituents. Friedel-Crafts type reactions can be employed, although the electron-rich nature of the furan ring can sometimes lead to competitive reactions. A more controlled approach often involves the use of organometallic reagents.

For example, lithiation of the oxazole at the C4 position, followed by quenching with an alkyl halide, provides a direct route to C4-alkylated products. Similarly, reaction with an acyl chloride or anhydride after lithiation yields the corresponding C4-acylated derivative. These reactions expand the structural diversity of the this compound scaffold.

| Reagent | Product | Position of Functionalization |

| Alkyl Halide | C4-Alkyl-2-(furan-2-yl)-1,3-oxazole-5-carbaldehyde | C4 |

| Acyl Chloride | C4-Acyl-2-(furan-2-yl)-1,3-oxazole-5-carbaldehyde | C4 |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds at the oxazole core, significantly increasing molecular complexity. Reactions such as Suzuki, Stille, and Sonogashira couplings are commonly employed, typically at a pre-functionalized C4 or C5 position (after modification of the formyl group).

For a Suzuki coupling, a C4-bromo or C4-triflate derivative of the oxazole can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce a new aryl or alkyl group. Stille coupling, on the other hand, utilizes organostannanes as the coupling partners. Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable for further transformations.

These reactions are highly valued for their functional group tolerance and broad substrate scope, enabling the synthesis of a wide array of biaryl and other conjugated systems based on the 2-(furan-2-yl)-1,3-oxazole framework.

| Coupling Reaction | Reagents | Product Type |

| Suzuki | C4-Bromo/Triflate derivative, Boronic acid/ester, Pd catalyst, Base | C4-Aryl/Alkyl substituted oxazole |

| Stille | C4-Bromo/Triflate derivative, Organostannane, Pd catalyst | C4-Aryl/Alkyl/Vinyl substituted oxazole |

| Sonogashira | C4-Bromo/Triflate derivative, Terminal alkyne, Pd/Cu catalyst, Base | C4-Alkynyl substituted oxazole |

Formation of Fused Heterocyclic Systems

The inherent reactivity of the furan and oxazole rings, along with the aldehyde functionality, provides a template for the construction of fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For example, the aldehyde group can be elaborated into a side chain containing a nucleophile, which can then attack a suitable position on the furan or oxazole ring to form a new ring.

One such strategy involves the conversion of the aldehyde to a vinyl group, followed by a Diels-Alder reaction where the furan acts as the diene. Subsequent aromatization can lead to the formation of a fused benzene ring, resulting in a furo[3,2-g]benzoxazole (B12898809) system.

Another approach involves the functionalization of the C4 position of the oxazole with a group that can undergo a condensation reaction with the C5-aldehyde, leading to the formation of a fused ring system, such as an oxazolo[5,4-b]pyridine.

Synthesis of Complex Molecular Architectures and Hybrid Systems

Building upon the functionalization strategies of the core structure, the synthesis of more complex and hybrid molecular systems becomes achievable.

Design and Synthesis of Novel Heterocyclic Scaffolds

The this compound moiety serves as a versatile building block for the design and synthesis of novel and complex heterocyclic scaffolds. By combining the functionalization strategies discussed previously, intricate molecular architectures can be assembled.

For example, a multi-step synthesis could involve a Sonogashira coupling at the C4 position of the oxazole, followed by a cyclization reaction of the newly introduced alkyne with a suitable partner to form a new heterocyclic ring. The aldehyde at the C5 position can then be used as a handle to attach another complex fragment, potentially through a multi-component reaction.

These sophisticated synthetic routes allow for the creation of libraries of compounds with high structural diversity, which is crucial for applications in materials science and medicinal chemistry. The precise control over the substitution pattern on the core scaffold enables the fine-tuning of the physicochemical properties of the final molecules.

Incorporation into Polycyclic and Bridged Systems

The inherent reactivity of the furan and oxazole moieties within this compound provides pathways for its integration into elaborate polycyclic and bridged frameworks. A primary strategy for achieving this is through cycloaddition reactions, particularly the Diels-Alder reaction, where the heterocyclic rings can act as dienes.

The furan ring is a well-known diene in [4+2] cycloaddition reactions, reacting with various dienophiles to form 7-oxanorbornene adducts. tudelft.nl These adducts serve as valuable intermediates for the synthesis of complex molecules. Although the reactivity of furan as a diene is influenced by its substituents, even electron-poor furans, such as those with an aldehyde group, can participate in these reactions. tudelft.nl The use of aqueous media has been shown to promote Diels-Alder couplings of furfural (B47365) derivatives, driven by the exergonic hydration of the carbonyl group in the resulting adduct. tudelft.nl This approach allows for direct access to novel bridged bicyclic systems from renewable furan-based aldehydes.

Similarly, the oxazole ring can function as an azadiene in hetero-Diels-Alder reactions. researchgate.netresearchgate.net This reaction is a powerful tool for synthesizing highly substituted pyridine (B92270) rings, which are core structures in many natural products and pharmaceuticals. researchgate.net The reaction of an oxazole with an alkene or alkyne dienophile typically proceeds via a [4+2] cycloaddition, followed by the loss of a small molecule (like water or an alcohol) from the initial adduct to yield an aromatic pyridine ring. researchgate.net The intramolecular version of the oxazole Diels-Alder reaction is particularly significant for constructing complex, fused polycyclic systems containing a pyridine nucleus. researchgate.net

By leveraging the diene character of either the furan or the oxazole ring, this compound can be used as a building block to construct intricate molecular scaffolds, as detailed in the table below.

| Reaction Type | Heterocyclic Diene | Potential Dienophiles | Resulting System | Significance |

|---|---|---|---|---|

| Diels-Alder | Furan | Maleimides, Acrylates, Acetylenes | Bridged 7-Oxanorbornenes | Access to complex bicyclic structures; intermediates for further functionalization. tudelft.nlrsc.org |

| Hetero-Diels-Alder | Oxazole | Alkenes, Alkynes | Poly-substituted Pyridines | Construction of fused polycyclic systems containing a pyridine core. researchgate.netresearchgate.net |

Construction of Biologically Relevant Hybrid Structures

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to enhance efficacy and overcome drug resistance. The aldehyde functionality of this compound is an ideal handle for synthesizing such hybrid molecules, often through condensation reactions.

A prominent application is the synthesis of pyrazoline-containing hybrids. Pyrazolines are five-membered heterocyclic rings known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. revistabionatura.org The synthesis typically begins with a Claisen-Schmidt condensation of the aldehyde with an appropriate ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). jetir.org This chalcone intermediate is then cyclized by reacting with hydrazine (B178648) or its derivatives to yield the final pyrazoline ring system. jetir.orgajgreenchem.com This methodology has been successfully applied to furan-2-carbaldehyde to produce various furan-bearing pyrazoline derivatives. jetir.org

Furthermore, the furan-oxazole scaffold can be linked to other biologically important heterocycles like thiazole (B1198619). For instance, furan-based pyrazoline derivatives have been incorporated into thiazole systems, resulting in hybrid compounds with significant antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. acs.org In one study, the compound 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole demonstrated notable antimicrobial efficacy. acs.org

The aldehyde group also facilitates the creation of hybrids with other important pharmacophores such as quinoline (B57606) and 1,3,4-oxadiazole. Quinoline derivatives are known for their broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. researchgate.net Hybrid molecules incorporating both quinoline and oxadiazole moieties have been synthesized and shown to possess potent antibacterial and antifungal properties. niscpr.res.in The synthesis of such hybrids from this compound could proceed via condensation of the aldehyde with a suitable hydrazine-substituted quinoline, followed by cyclization to form a new heterocyclic ring linking the two cores.

The table below summarizes various strategies for constructing biologically relevant hybrid structures from furan-oxazole aldehydes.

| Hybrid Structure | Key Synthetic Reaction | Starting Materials (Analogous) | Reported Biological Activity |

|---|---|---|---|

| Furan-Oxazole-Pyrazoline | Claisen-Schmidt condensation followed by cyclization | Furan-2-carbaldehyde, Acetophenones, Hydrazine Hydrate (B1144303) | Antifungal, Antimicrobial. revistabionatura.orgjetir.org |

| Furan-Oxazole-Thiazole | Condensation and cyclization | 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides, Phenacyl bromide | Antimicrobial (antibacterial, antifungal). acs.orgnih.gov |

| Furan-Oxazole-Quinoline | Condensation, Vilsmeier-Haack reaction | Furan derivatives, Acetanilides | Anticancer, Anti-inflammatory. nih.govderpharmachemica.com |

| Furan-Oxazole-1,3,4-Oxadiazole | Multi-step synthesis involving hydrazide formation and cyclization | Furan-2-carboxylic acid hydrazide, Carbon disulfide | Antimicrobial, Antifungal. nih.govmdpi.comnih.gov |

Computational and Theoretical Studies of 2 Furan 2 Yl 1,3 Oxazole 5 Carbaldehyde

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. For 2-(furan-2-yl)-1,3-oxazole-5-carbaldehyde, the analysis focuses on the arrangement and energies of its electrons, particularly those in the frontier molecular orbitals, and the delocalization of electrons across its conjugated system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

For aromatic heterocyclic compounds like furan (B31954) and oxazole (B20620), the HOMO lobes are typically distributed over the ring systems. wuxibiology.com In the case of this compound, the HOMO is expected to be delocalized across both the furan and oxazole rings, reflecting the conjugated π-system. The LUMO would also be distributed across the molecule, with significant contributions from the electron-withdrawing carbaldehyde group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. irjweb.com Theoretical calculations on similar oxazole derivatives have shown that the HOMO-LUMO energy gap is a key factor in reflecting the chemical reactivity of the molecule. irjweb.com

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6518 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8083 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.8435 eV |

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and other properties of molecules. nih.gov Calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G++(d,p), can predict the optimized ground-state geometry of the molecule. irjweb.comresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, DFT would be used to determine the precise geometry of the interconnected furan and oxazole rings and the orientation of the carbaldehyde group. Furthermore, DFT calculations can be used to derive various chemical reactivity descriptors. irjweb.com These parameters help in quantifying the molecule's reactivity and potential interaction sites.

Table 2: Chemical Reactivity Parameters from DFT Calculations Note: This table presents theoretical parameters that can be calculated using DFT. The descriptions are based on general principles discussed in computational studies of heterocyclic compounds. irjweb.com

| Parameter | Formula | Description |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Both furan and oxazole are five-membered aromatic heterocycles. derpharmachemica.comderpharmachemica.com The structure of this compound features a conjugated system where the π-electrons are delocalized over the furan ring, the oxazole ring, and the carbaldehyde group. This extensive electron delocalization contributes significantly to the molecule's stability.

Resonance theory can be used to describe this delocalization. Several contributing resonance structures can be drawn, showing the movement of π-electrons across the molecule. Key structures would involve charge separation, with positive charges appearing on the furan and oxazole rings and negative charge accumulating on the electronegative oxygen atom of the carbonyl group. This delocalization suggests that the bond lengths within the rings and the connecting C-C bond will have characteristics intermediate between single and double bonds. nih.gov The electron-withdrawing nature of the carbaldehyde group enhances this delocalization, pulling electron density from the heterocyclic rings.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key degrees of freedom are the rotations around the single bonds connecting the two rings and the bond linking the carbaldehyde group to the oxazole ring.

A second key rotation is around the C-C bond between the oxazole ring and the carbaldehyde group. This determines the orientation of the carbonyl oxygen relative to the oxazole ring. Studies on furan-2-carbaldehyde have identified different conformers based on the orientation of the aldehyde group relative to the furan ring's oxygen. mdpi.com A similar situation is expected for the title compound, leading to at least two planar rotamers for the carbaldehyde group.

The relative stability of the different conformations is determined by a balance of electronic and steric effects. Electronic effects, such as maximizing π-conjugation, generally favor planar arrangements where the two rings and the carbaldehyde group are coplanar. This coplanarity allows for optimal overlap of p-orbitals and enhances electron delocalization, which is energetically favorable.

However, steric hindrance between hydrogen atoms on adjacent rings (e.g., H5 on the furan and H4 on the oxazole) could introduce repulsion, potentially favoring a slightly twisted, non-planar conformation. Computational methods, particularly DFT, are essential for determining the potential energy surface for rotation around these bonds. By calculating the energy of the molecule as a function of the dihedral angles, it is possible to identify the lowest energy (most stable) conformations and the energy barriers to interconversion between them. Rotational spectroscopy, in conjunction with theoretical calculations, is a powerful technique for determining the preferred conformations of such molecules. researchgate.netmit.edu

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model chemical reactions, offering insights into the energetic profiles of reaction pathways and the structures of transient intermediates and transition states. For a molecule like this compound, which possesses multiple reactive sites, these studies are crucial for understanding its chemical behavior.

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound would typically involve quantum mechanical calculations, most commonly using Density Functional Theory (DFT). This approach allows for the detailed mapping of the potential energy surface of a given reaction, identifying the most energetically favorable pathways.

For this compound, several key reaction types would be of interest for computational modeling:

Electrophilic Aromatic Substitution: Both the furan and oxazole rings are susceptible to electrophilic attack. The furan ring is generally more activated towards electrophiles than the oxazole ring. derpharmachemica.com Computational studies would focus on determining the preferred site of attack. The relative energies of the sigma-complexes formed upon attack at different positions of the furan ring (C3', C4', C5') and the oxazole ring (C4) would be calculated to predict regioselectivity. The aldehyde group, being deactivating, would also influence the reactivity of the oxazole ring.

Nucleophilic Addition to the Aldehyde: The carbonyl group of the carbaldehyde is a primary site for nucleophilic attack. Reaction pathway modeling would investigate the addition of various nucleophiles (e.g., organometallics, hydrides, amines) to the carbonyl carbon. Transition state theory would be employed to calculate the activation energies for these additions, providing insights into the reaction kinetics.

Cycloaddition Reactions: The furan ring can participate as a diene in Diels-Alder reactions. Computational modeling could explore the feasibility and stereoselectivity of [4+2] cycloadditions with different dienophiles. The calculations would involve locating the transition states for the endo and exo approaches to predict the diastereoselectivity of the reaction.

A hypothetical reaction coordinate diagram for an electrophilic substitution reaction, generated through computational modeling, would illustrate the energy changes as the reactants progress to products through a transition state.

Table 1: Hypothetical Energy Profile for Electrophilic Bromination on the Furan Ring

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Compound + Br₂) | 0.0 |

| Transition State (C5' attack) | +15.2 |

| Sigma Complex (C5' attack) | +5.8 |

| Transition State (C3' attack) | +20.5 |

| Sigma Complex (C3' attack) | +10.1 |

This table is illustrative and based on general principles of electrophilic furan chemistry; specific values for this compound would require dedicated DFT calculations.

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactivity and regioselectivity of molecules based on their electronic structure. For this compound, several theoretical descriptors would be analyzed.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For electrophilic reactions, the site with the largest HOMO coefficient is typically the most reactive. Conversely, for nucleophilic reactions, the site with the largest LUMO coefficient is the preferred point of attack. It is expected that the HOMO would be largely localized on the furan ring, indicating its higher susceptibility to electrophilic attack. The LUMO would likely have significant contributions from the carbaldehyde group and the C2 and C5 positions of the oxazole ring, suggesting these as sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this molecule, the MEP would likely show a region of high negative potential over the furan ring and the oxygen atom of the oxazole, while the area around the aldehyde proton and carbonyl carbon would be positively charged.

Calculated Atomic Charges: Various methods (e.g., Mulliken, Natural Bond Orbital) can be used to calculate the partial charges on each atom. These charges can help in predicting the most likely sites for ionic reactions.

Table 2: Predicted Regioselectivity for Different Reaction Types

| Reaction Type | Predicted Most Reactive Site(s) | Theoretical Basis |

|---|---|---|

| Electrophilic Attack | C5' position of the furan ring | Highest HOMO density, Negative MEP |

| Nucleophilic Attack | Carbonyl carbon of the aldehyde | High positive charge, Large LUMO coefficient |

This table represents predictions based on established principles of heterocyclic reactivity and would be confirmed and quantified by specific computational studies.

Applications of 2 Furan 2 Yl 1,3 Oxazole 5 Carbaldehyde As a Synthetic Building Block

Precursor for Advanced Heterocyclic Compounds

The aldehyde group on the oxazole (B20620) ring of 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde is a key functional handle that allows for its elaboration into a variety of more complex heterocyclic systems. This reactivity is central to its utility in constructing intricate molecular architectures and in the synthesis of a range of derivatives containing arylfuryl fragments, as well as other heterocyclic rings like thia/oxadiazoles and triazoles.

The reactivity of furan-2-carbaldehyde derivatives, which are structurally analogous to the title compound, in the synthesis of complex, fused heterocyclic systems has been demonstrated. For instance, the reaction of acenaphthylene-1,2-dione and furan-2-carbaldehyde in the presence of ammonia (B1221849) affords 2-(furan-2-yl)acenaphtho[1,2-d]oxazole. researchgate.net This reaction highlights the capability of the furan-aldehyde moiety to participate in condensation reactions to form larger, polycyclic aromatic systems. The electrophilic substitution reactions of such products, including nitration, bromination, and acylation, have been shown to occur on the furan (B31954) ring, indicating its higher reactivity compared to the acenaphthene (B1664957) portion of the molecule. researchgate.net

Derivatives of furan-2-carbaldehyde can be readily prepared and subsequently used to synthesize compounds containing arylfuryl fragments. For example, 5-arylfuran-2-carbaldehydes can be synthesized through the reaction of furan-2-carbaldehyde (furfural) with diazonium salts. pensoft.net These 5-aryl substituted furan-2-carbaldehydes can then be further functionalized. One such pathway involves their conversion to 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines via the Willgerodt-Kindler reaction. pensoft.net This demonstrates the utility of the furan-aldehyde core in accessing a variety of derivatives with extended aromatic systems.

| Starting Material | Reagent | Product | Reference |

| Furan-2-carbaldehyde | Diazonium salts | 5-Aryl-furan-2-carbaldehydes | pensoft.net |

| 5-Aryl-furan-2-carbaldehydes | Morpholine, Sulfur | 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines | pensoft.net |

The furan-2-yl moiety is a common structural feature in a variety of heterocyclic compounds, including oxadiazoles, thiadiazoles, and triazoles. The synthesis of these heterocycles often proceeds through intermediates derived from furan-2-carboxylic acid, which is closely related to furan-2-carbaldehyde by oxidation state. For instance, furan-2-carboxylic acid hydrazide can be used as a starting material to synthesize 5-furan-2-yl researchgate.netmdpi.comderpharmachemica.comoxadiazole-2-thiol and 5-furan-2-yl-4H- pensoft.netresearchgate.netderpharmachemica.comtriazole-3-thiol. mdpi.comnih.govnih.govresearchgate.net The synthesis of the oxadiazole involves a ring closure reaction with carbon disulfide, while the triazole is prepared through the formation of a thiosemicarbazide (B42300) intermediate followed by cyclization. mdpi.comnih.govresearchgate.net These synthetic routes underscore the role of furan-based precursors in the generation of a diverse array of five-membered heterocyclic rings with potential biological activities.

| Precursor | Reagents | Heterocyclic Product | Reference |

| Furan-2-carboxylic acid hydrazide | Carbon disulfide, Sodium hydroxide | 5-Furan-2-yl researchgate.netmdpi.comderpharmachemica.comoxadiazole-2-thiol | mdpi.comnih.govresearchgate.net |

| Furan-2-carboxylic acid hydrazide | Ammonium (B1175870) thiocyanate, HCl, then NaOH | 5-Furan-2-yl-4H- pensoft.netresearchgate.netderpharmachemica.comtriazole-3-thiol | mdpi.comnih.gov |

Role in Multicomponent Reaction Strategies

Contribution to the Development of Privileged Scaffolds

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for drug discovery. mdpi.comnih.gov The synthesis of complex heterocyclic systems from building blocks like this compound can lead to the development of such privileged scaffolds. For instance, the chromenopyridine scaffold, which exhibits a broad spectrum of biological properties, can be synthesized through multicomponent reactions involving aldehydes. mdpi.com The ability to generate molecular diversity from a common starting material is a key principle in the development of compound libraries based on privileged scaffolds. The varied reactivity of this compound allows for the generation of a wide range of derivatives, which can be screened for biological activity against various targets.

Potential in Stereoselective Organic Synthesis

While specific applications of this compound in stereoselective synthesis are not extensively documented in the reviewed literature, the presence of the aldehyde functional group suggests its potential for use in such transformations. Aldehydes are versatile electrophiles in a wide array of stereoselective reactions, including aldol (B89426) reactions, Henry reactions, and Wittig-type olefination reactions. The development of chiral catalysts and reagents for the stereoselective addition of nucleophiles to aldehydes is a cornerstone of modern asymmetric synthesis. Therefore, it is conceivable that this compound could be employed as a substrate in such reactions to generate chiral products with high enantiomeric or diastereomeric purity. The furan and oxazole rings may also play a role in directing the stereochemical outcome of such reactions through steric or electronic effects.

Q & A

Q. What are the recommended synthetic routes for 2-(Furan-2-yl)-1,3-oxazole-5-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of furan-2-carbaldehyde derivatives with appropriate oxazole precursors. For example, oxazole ring formation can be achieved using a [3+2] cycloaddition strategy between nitriles and carbonyl compounds. Key parameters include temperature control (70–100°C), solvent selection (e.g., DMF or THF), and catalysts like acetic acid to stabilize intermediates. Optimization of yield (typically 50–70%) requires monitoring by TLC and adjusting stoichiometry of reagents such as ammonium acetate .

Q. How can spectroscopic techniques confirm the structure of this compound?

- 1H NMR : Look for characteristic signals:

- Aldehyde proton at δ 9.8–10.2 ppm (singlet).

- Furan protons as doublets (δ 6.3–7.5 ppm, J = 1.5–3.0 Hz).

- Oxazole protons as a singlet (δ 8.1–8.5 ppm).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N/C=C in oxazole). Cross-validate with mass spectrometry (expected [M+H]+ ≈ 164.04 g/mol) .

Q. What are the best practices for crystallizing this compound, and how does SHELX software assist in structural analysis?

Crystallization is challenging due to the compound’s polarity. Use slow evaporation in a mixed solvent system (e.g., ethyl acetate/hexane). SHELXTL or SHELXL software refines crystallographic data by solving phase problems via direct methods and performing least-squares adjustments. Key steps include:

- Inputting .hkl files from diffraction data.

- Using SHELXS for structure solution and SHELXL for refinement, incorporating restraints for disordered furan/oxazole moieties .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. For example, NMR may suggest free aldehyde rotation, while crystallography reveals planar conformations. Mitigation strategies:

Q. What strategies minimize side reactions during synthesis, particularly furan ring degradation?

Furan rings are prone to ring-opening under acidic/basic conditions. To prevent this:

Q. How do electron-withdrawing/donating substituents on the oxazole ring influence reactivity?

- Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity of the aldehyde, enhancing nucleophilic attack (e.g., in Schiff base formation).

- Electron-donating groups (e.g., –OCH₃) stabilize the oxazole ring but reduce aldehyde reactivity.

Example: Substituent effects can be quantified via Hammett plots using σ values from kinetic studies .

Q. What computational methods predict reactivity in cross-coupling reactions?

Q. What in vitro models assess biological activity, and how does toxicity compare to analogs?

- Antimicrobial Assays : Broth microdilution (MIC) against S. aureus or E. coli.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293).

Data: Acute toxicity (LD₅₀) for furan-oxazole hybrids ranges from 200–500 mg/kg in rodent models, classified as Class IV–V (low-moderate toxicity) .

Key Methodological Recommendations

- Synthesis : Optimize cyclocondensation with microwave-assisted heating to reduce reaction time .

- Analysis : Combine X-ray crystallography (SHELX) with solid-state NMR for unambiguous structural assignment .

- Safety : Handle aldehydes under inert atmosphere to prevent oxidation; use PPE due to moderate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.